molecular formula C18H27N3O3 B579944 3-Descarbonitrile 3-Acetamido Saxagliptin CAS No. 1496712-39-0

3-Descarbonitrile 3-Acetamido Saxagliptin

Cat. No.: B579944
CAS No.: 1496712-39-0
M. Wt: 333.432
InChI Key: ICGHSWPMUQQJJL-YLZMWHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Descarbonitrile 3-Acetamido Saxagliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is a derivative of Saxagliptin, which is used in the treatment of type 2 diabetes mellitus. This compound is known for its potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool in diabetes management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin involves multiple steps, starting from the precursor SaxagliptinThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 3-Descarbonitrile 3-Acetamido Saxagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Descarbonitrile 3-Acetamido Saxagliptin has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical method development and validation.

    Biology: The compound is studied for its effects on dipeptidyl peptidase-4 and related biological pathways.

    Medicine: It is explored for its potential therapeutic effects in diabetes management.

    Industry: The compound is used in the quality control of pharmaceutical products

Mechanism of Action

3-Descarbonitrile 3-Acetamido Saxagliptin exerts its effects by inhibiting dipeptidyl peptidase-4. This enzyme is responsible for degrading incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting dipeptidyl peptidase-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a dipeptidyl peptidase-4 inhibitor. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGHSWPMUQQJJL-YLZMWHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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